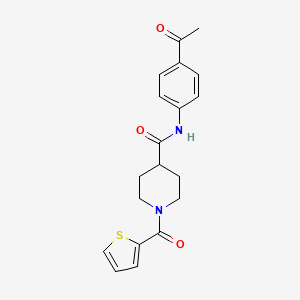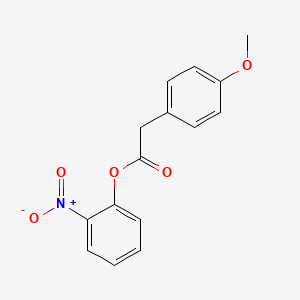![molecular formula C16H12O4 B5726480 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5726480.png)
4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid, also known as curcumin, is a naturally occurring compound found in the rhizome of turmeric plant. It is widely used in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Curcumin exerts its pharmacological effects by modulating multiple signaling pathways and molecular targets. The compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which play a crucial role in the inflammatory response. Curcumin also modulates the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. Additionally, 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
Curcumin has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation and induce apoptosis of cancer cells in vitro and in vivo. Curcumin also exhibits anti-inflammatory effects by modulating the activity of various enzymes and transcription factors involved in the inflammatory response. The compound has been shown to reduce oxidative stress and improve antioxidant defense in various tissues. Additionally, 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments, such as its low toxicity, high stability, and availability. The compound can be easily synthesized and purified, making it a cost-effective option for research. However, 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid's low solubility in water and its susceptibility to degradation in biological fluids can pose challenges in its use in certain experiments. Additionally, 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid's ability to interact with multiple targets and signaling pathways can make it difficult to elucidate its specific mechanism of action.
Orientations Futures
The potential therapeutic applications of 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid are vast, and there is a need for further research to fully understand its pharmacological effects and potential clinical applications. Future research directions could include the development of novel 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid analogs with improved bioavailability and specificity. Additionally, the use of 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects. Further research is also needed to elucidate the specific molecular targets and signaling pathways involved in 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid's pharmacological effects.
Méthodes De Synthèse
Curcumin is synthesized by the condensation of ferulic acid and vanillin in the presence of a base catalyst. The reaction involves the formation of a β-diketone intermediate, which undergoes tautomerization to form 4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid. The reaction conditions and the purity of the starting materials play a crucial role in the yield and quality of the final product.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, diabetes, and inflammatory disorders. The compound has been shown to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antioxidant, anticancer, anti-microbial, and neuroprotective effects. Curcumin's ability to modulate multiple signaling pathways and molecular targets has made it an attractive candidate for drug development.
Propriétés
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14-8-6-12(7-9-14)15(18)10-3-11-1-4-13(5-2-11)16(19)20/h1-10,17H,(H,19,20)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDPABAKVCEIJE-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(4-hydroxyphenyl)-3-oxo-prop-1-enyl]benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)
![6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5726481.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)

